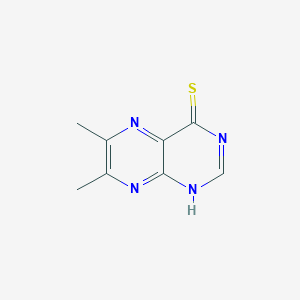
6,7-Dimethylpteridine-4-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dimethylpteridine-4-thiol: is a heterocyclic compound belonging to the pteridine family. Pteridines are bicyclic structures composed of a pyrimidine ring fused with a pyrazine ring. This compound is characterized by the presence of two methyl groups at positions 6 and 7 and a thiol group at position 4. Pteridines are known for their biological significance, being components of various natural products and enzyme cofactors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethylpteridine-4-thiol typically involves the condensation of a 1,2-dicarbonyl compound with a diamino pyrimidine. The reaction is carried out in a round-bottom flask at temperatures ranging from 100°C to 160°C in the presence of glacial acetic acid .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of catalysts and solvents to optimize yield and purity, are likely applied.
Analyse Des Réactions Chimiques
Types of Reactions: 6,7-Dimethylpteridine-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiolates.
Substitution: Nucleophilic substitution reactions can occur at the ring nitrogens or carbons.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Nucleophiles like amines or alkoxides.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiolates.
Substitution: Various substituted pteridines depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 6,7-Dimethylpteridine-4-thiol is used as a building block in the synthesis of more complex pteridine derivatives. It is also employed in the study of heterocyclic chemistry and reaction mechanisms .
Biology: In biological research, pteridines are studied for their role in enzyme cofactors and pigments. This compound may be used in the synthesis of analogs for studying enzyme interactions .
Medicine: Pteridine derivatives have shown potential in medicinal chemistry for their antioxidant, antimicrobial, and anticancer properties. This compound could be explored for similar applications .
Industry: The compound may find applications in the development of new materials, such as self-assembled monolayers for surface modification .
Mécanisme D'action
The mechanism of action of 6,7-Dimethylpteridine-4-thiol is not well-documented. pteridines generally exert their effects by interacting with enzymes and other proteins. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function .
Comparaison Avec Des Composés Similaires
Pterin: A basic pteridine structure without methyl or thiol groups.
Biopterin: A naturally occurring pteridine with a hydroxyl group.
Neopterin: Another naturally occurring pteridine with a different substitution pattern.
Uniqueness: 6,7-Dimethylpteridine-4-thiol is unique due to its specific substitution pattern, which may confer distinct chemical reactivity and biological activity compared to other pteridines .
Propriétés
Formule moléculaire |
C8H8N4S |
|---|---|
Poids moléculaire |
192.24 g/mol |
Nom IUPAC |
6,7-dimethyl-1H-pteridine-4-thione |
InChI |
InChI=1S/C8H8N4S/c1-4-5(2)12-7-6(11-4)8(13)10-3-9-7/h3H,1-2H3,(H,9,10,12,13) |
Clé InChI |
PRBMZSACRGWKCK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C2C(=N1)C(=S)N=CN2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


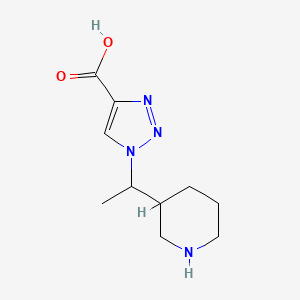

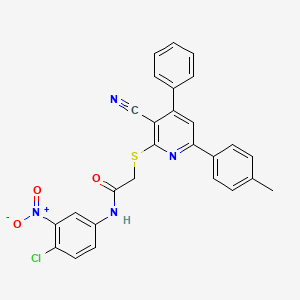

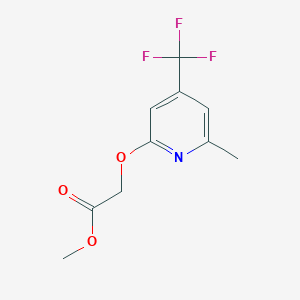

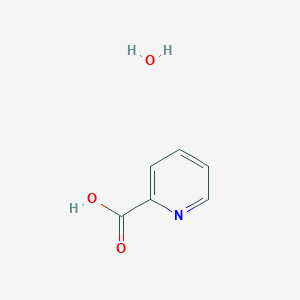
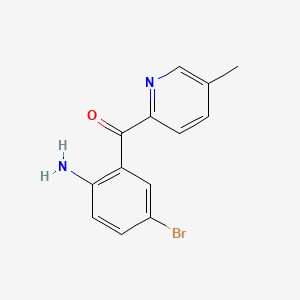
![2-Chloro-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B11774846.png)
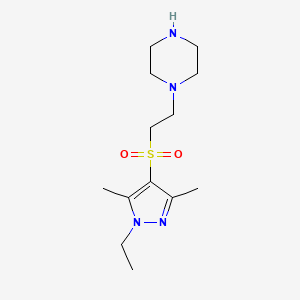
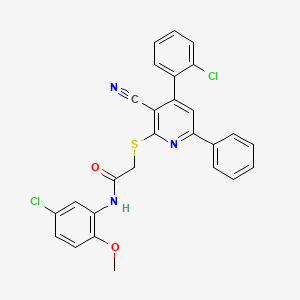
![4-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride](/img/structure/B11774849.png)
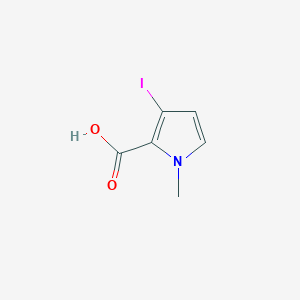
![3-Chloro-N-cyclohexyl-N-(2-((3-nitrophenyl)amino)-2-oxoethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B11774865.png)
